2-Undecenoic Acid

Description

Historical Context of Fatty Acid Research and 2-Undecenoic Acid Discovery

The study of fatty acids dates back to the early 19th century with the work of Michel Eugène Chevreul, who first characterized different fatty acids from animal fats. gerli.com However, it was not until the early 20th century that the essential nature of certain fatty acids in the diet was discovered. nih.govasbmb.orgnih.gov In 1929, George and Mildred Burr's research on fat-free diets in rats demonstrated that specific unsaturated fatty acids, like linoleic acid, are vital for health, coining the term "essential fatty acids." nih.govasbmb.org

The discovery of 10-undecenoic acid (undecylenic acid) is traced back to 1877, when it was first isolated from the distillation products of castor oil. nih.gov This was achieved through the pyrolysis of ricinoleic acid, the primary component of castor oil. nih.gov The synthesis of this compound, while less documented in early literature, is a subject of modern chemical synthesis research. The trans isomer of this compound is described as an α,β-unsaturated carboxylic acid. medchemexpress.com

Natural Occurrence and Biosynthesis Pathways

The primary industrial production of undecenoic acid, specifically 10-undecenoic acid, is through the pyrolysis of ricinoleic acid, which is the main fatty acid found in castor oil (from the plant Ricinus communis). wikipedia.orgresearchgate.netnih.govprnewswire.com Ricinoleic acid constitutes about 90% of the fatty acids in castor oil. wikipedia.orgtaylorandfrancis.com The process involves heating ricinoleic acid or its esters (like methyl ricinoleate) to high temperatures (500–600 °C), which causes it to crack, yielding undecylenic acid and heptanal (B48729). wikipedia.orgresearchgate.net This thermal decomposition can be described by mechanisms such as a McLafferty-type rearrangement. mdpi.comresearchgate.net

While 10-undecenoic acid is the direct product of this pyrolysis, this compound is not naturally derived in the same manner. It is typically synthesized in a laboratory setting.

10-Undecenoic acid has been identified as a natural component of human sweat. nih.govocl-journal.orgpsu.edu Fatty acids, including C6 to C11 aliphatic acids, are significant components of human body odor. biorxiv.org In the plant kingdom, 10-undecenoic acid is found in castor oil as a derivative of ricinoleic acid. psu.edu While the direct natural occurrence of this compound is not as well-documented, the broader class of unsaturated fatty acids is widespread in plants and microorganisms. gerli.com

Classification within Unsaturated Fatty Acids

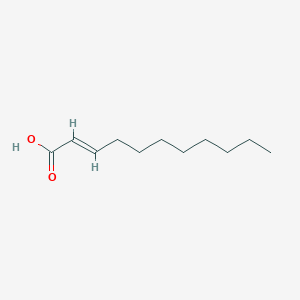

This compound is classified as a monounsaturated fatty acid. This classification is based on its chemical structure, which consists of an eleven-carbon chain with one double bond. nih.govhmdb.ca The "2-" in its name indicates that the double bond is located between the second and third carbon atoms from the carboxylic acid group. It is also considered a medium-chain fatty acid, which are fatty acids with an aliphatic tail of 4 to 12 carbon atoms. hmdb.ca The trans isomer, trans-2-undecenoic acid, is an α,β-unsaturated carboxylic acid. medchemexpress.com

| Classification Category | Description |

|---|---|

| Chain Length | Medium-Chain Fatty Acid (MCFA) |

| Saturation | Monounsaturated Fatty Acid (MUFA) |

| Double Bond Position | Omega-9 (for 10-undecenoic acid) or α,β-unsaturated (for this compound) |

Overview of Key Academic Research Areas

Research on undecenoic acids has spanned several key areas, with a significant focus on the 10-isomer due to its availability and reactivity. The research areas include:

Antifungal Activity: 10-Undecenoic acid is well-known for its fungicidal properties and is an active ingredient in many topical treatments for fungal skin infections. researchgate.netyoutube.compatsnap.comyeastinfection.org Its mechanism of action involves inhibiting fungal morphogenesis and disrupting the fungal cell membrane. patsnap.comyoutube.comresearchgate.net

Polymer Synthesis: Due to its bifunctional nature (a terminal double bond and a carboxylic acid group), 10-undecenoic acid is a valuable monomer for the production of bio-based polymers, most notably Nylon-11. wikipedia.orgresearchgate.netocl-journal.org

Chemical Synthesis: Both 2-undecenoic and 10-undecenoic acid are used as building blocks in organic synthesis to create a variety of other molecules. chemimpex.comurv.catmdpi.compharmacyjournal.in For example, they are used in the synthesis of surfactants, lubricants, and bioactive molecules. chemimpex.com

Biotechnology and Materials Science: 10-Undecenoic acid has been used as a linking molecule to create silicon-based biosensors. wikipedia.org Research has also explored the synthesis of oxidation-responsive block copolymers derived from undecylenic acid for potential applications in drug delivery. urv.cat

| Research Area | Focus of Study | Primary Isomer Studied |

|---|---|---|

| Antifungal Properties | Mechanism of action against fungi like Candida albicans. researchgate.net | 10-Undecenoic acid |

| Polymer Chemistry | Precursor for bio-based polymers such as Nylon-11. ocl-journal.org | 10-Undecenoic acid |

| Organic Synthesis | Intermediate for pharmaceuticals, fragrances, and specialty chemicals. chemimpex.com | Both isomers |

| Biomaterials | Development of biosensors and drug delivery systems. wikipedia.orgurv.cat | 10-Undecenoic acid |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-undec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBBVTAVILYDIO-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859617 | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15790-94-0, 4189-02-0 | |

| Record name | trans-2-Undecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Undecenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Action in Biological Systems

Antimicrobial Mechanisms

The primary antimicrobial activity of 2-Undecenoic acid is directed against fungal pathogens, although it also exhibits some antibacterial properties. patsnap.com Its mode of action is multifaceted, targeting several key aspects of fungal cell biology.

This compound has demonstrated potent antifungal properties, particularly against opportunistic pathogens such as Candida albicans. patsnap.comdrugbank.comresearchgate.net Its efficacy stems from its ability to disrupt multiple, vital fungal processes simultaneously.

A primary mechanism of this compound's antifungal action is the disruption of the fungal cell membrane's integrity. patsnap.com The molecule integrates into the lipid bilayer of the cell membrane, which destabilizes its structure and leads to increased permeability. patsnap.com This disruptive integration results in the leakage of essential intracellular components, ultimately causing cellular dysfunction and death. patsnap.com Scanning electron microscopy has revealed that treatment with this compound causes the cell surface of C. albicans to appear crumpled and atrophic, even at low concentrations. researchgate.netyoutube.com

This compound interferes with the synthesis of ergosterol, an essential sterol in fungal cell membranes that is analogous to cholesterol in mammalian cells. patsnap.com Ergosterol is crucial for maintaining the structural integrity and fluidity of the membrane. By inhibiting its synthesis, this compound compromises the stability and function of the fungal cell membrane, thereby augmenting its antifungal effect. patsnap.com

The compound significantly modulates fungal metabolism and gene expression, which is critical for virulence. researchgate.net A key target is the Hyphal Wall Protein 1 (HWP1) gene. drugbank.comyoutube.com HWP1 is instrumental in hyphal development and adhesion, which are crucial for biofilm formation. Studies have shown that this compound significantly reduces the transcriptional level of HWP1, leading to a poorly organized biofilm structure. researchgate.netyoutube.com

Furthermore, this compound affects lipid metabolism. It has been shown to decrease the transcription of enzymes crucial for lipid degradation, such as lipases and phospholipases. researchgate.netyoutube.com This interference with lipid metabolism can disrupt the energy balance and structural components of the fungal cell.

| Gene/Gene Family | Function | Effect of this compound Treatment | Reference |

|---|---|---|---|

| HWP1 | Hyphal wall protein, adhesion, biofilm formation | Significantly reduced transcriptional level | drugbank.comyoutube.com |

| Secreted Aspartic Proteases (SAPs) | Virulence, host tissue degradation | Decreased transcription | researchgate.netyoutube.com |

| Lipases (LIPs) | Lipid metabolism, virulence | Decreased transcription of some lipases | researchgate.netyoutube.com |

| Phospholipases (PLBs) | Phospholipid metabolism, host cell membrane damage | Decreased transcription | researchgate.netyoutube.com |

A significant aspect of this compound's antifungal activity is its ability to inhibit biofilm formation and the morphological transition from yeast to hyphal forms, a key virulence factor for fungi like C. albicans. drugbank.comyoutube.com Research indicates that this compound effectively inhibits biofilm formation at concentrations above 3 mM. youtube.com At concentrations exceeding 4 mM, it can completely abolish the transition from the yeast to the filamentous hyphal phase. researchgate.netyoutube.com This inhibition of morphogenesis is a critical component of its therapeutic action. youtube.com

| Virulence Factor | Effective Inhibitory Concentration | Reference |

|---|---|---|

| Biofilm Formation | > 3 mM | drugbank.comyoutube.com |

| Hyphal Growth (Yeast-to-Hyphae Transition) | > 4 mM | drugbank.comyoutube.com |

Antibacterial Activity

This compound exhibits notable antibacterial properties against a range of bacteria. patsnap.comresearchgate.net Its efficacy is influenced by factors such as the bacterial species and the pH of the environment. researchgate.net The monoacylglycerol of undecenoic acid (MAG C11:1) has demonstrated inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. While Gram-negative bacteria generally show higher resistance, some effect against Escherichia coli has been observed. researchgate.net

A specialized formulation of undecylenic acid combined with L-arginine, known as GS-1, has shown significant antibacterial activity. This formulation was effective against various clinical isolates, including both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an Arginine-Undecylenate Formulation (GS-1) against various bacterial strains.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Methicillin-sensitive S. aureus (MSSA) | 0.60 - 1.26 | 0.63 - 5.04 |

| Methicillin-resistant S. aureus (MRSA) | 0.60 - 1.26 | 0.63 - 5.04 |

| Vancomycin-intermediate S. aureus | 0.60 - 1.26 | 0.63 - 5.04 |

| S. pyogenes | 0.60 - 1.26 | 0.63 - 5.04 |

Data sourced from a study on a novel ammonium (B1175870) carboxylate salt of undecylenic acid. mdpi.com

Membrane Disruption in Bacterial Cells

A primary mechanism behind the antibacterial and antifungal action of this compound is the disruption of the microbial cell membrane. nih.govpatsnap.com The chemical structure of this compound, featuring a terminal double bond and a carboxylic acid group, allows it to integrate into the lipid bilayer of bacterial cell membranes. patsnap.com This integration disrupts the membrane's structural integrity, leading to increased permeability. The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential intracellular components and ultimately leading to cell death. patsnap.commdpi.com Studies using fluorescence microscopy have demonstrated that formulations of undecylenic acid can rapidly permeabilize bacterial membranes. mdpi.com

Efficacy against Antibiotic-Resistant Strains

This compound has demonstrated effectiveness against antibiotic-resistant bacterial strains, a significant finding in the context of rising antimicrobial resistance. mdpi.comnih.gov Research has confirmed the antibacterial potential of undecylenic acid and its derivatives against resistant strains of Escherichia coli and Staphylococcus aureus. nih.gov

A novel water-soluble formulation of undecylenic acid, GS-1, has been shown to be effective against clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus. mdpi.com In time-kill studies, this formulation significantly reduced viable MRSA concentrations within hours. mdpi.com Furthermore, serial exposure of MRSA to sub-lethal doses of the formulation did not appear to induce resistance. mdpi.com

Antiviral Activity

Unsaturated fatty acids, including this compound, are known to possess antiviral properties, particularly against enveloped viruses. frontiersin.org The proposed mechanism of action involves the disruption of the viral envelope, a lipid membrane that is crucial for the virus's ability to enter host cells. By compromising the integrity of this envelope, the fatty acid can inactivate the virus. frontiersin.org

Historically, undecylenic acid has been used in preparations for skin infections that can be caused by viruses like herpes simplex. researchgate.net More recent research has explored the potential of various fatty acids to inhibit other enveloped viruses, such as the Zika virus, by disrupting the viral membrane and interfering with the early stages of the viral life cycle. frontiersin.orgfrontiersin.org

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

This compound and its related compounds have been shown to possess anti-inflammatory properties. patsnap.com It can modulate the expression of inflammatory cytokines, which are key signaling molecules in the inflammatory response. patsnap.com

Research on 2-undecanone (B123061), a closely related ketone derivative, has provided insights into a potential mechanism. Studies have shown that 2-undecanone can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.govresearchgate.net The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13. nih.govmdpi.com By blocking the activation of NF-κB, 2-undecanone was shown to alleviate airway inflammation and remodeling in preclinical models. nih.gov While this research was conducted on a related compound, it suggests a likely mechanism for the anti-inflammatory effects of this compound.

Potential in Anti-Cancer Mechanisms

Emerging research has highlighted the potential of this compound in the context of anti-cancer mechanisms. nih.gov A novel formulation of undecylenic acid, when compounded with L-Arginine (referred to as GS-1), has been shown to induce concentration-dependent cell death in tumor cells. nih.gov

Further investigation into the mechanism revealed that this cell death occurs through apoptosis, a form of programmed cell death. nih.gov Key indicators of apoptosis were observed, including the activation of caspases (specifically caspase-3 and -7) and a reduction in the mitochondrial membrane potential. nih.gov The study also noted that the compound localized to intracellular lipid droplets and that its uptake was facilitated by Fatty Acid Transport Protein 2 (FATP2). nih.gov This pro-apoptotic activity suggests a potential therapeutic application for this compound in oncology. nih.gov

Induction of Tumor Cell Apoptosis

Research has demonstrated that this compound, also known as undecylenic acid, can induce pro-apoptotic death in tumor cells. mdpi.com This activity has been observed in both adherent and suspension human tumor cell lines. mdpi.com The mechanism of cell death is characterized by several key indicators of apoptosis. mdpi.com It is dependent on the activation of caspases, specifically caspase 3 and 7, involves the exposure of phosphatidylserine (B164497) on the outer leaflet of the cell membrane, and is associated with a reduction in mitochondrial membrane potential. mdpi.com This finding was the first evidence of a pro-apoptotic anti-cancer mechanism for this compound, distinguishing its effects from the cell cycle arrest or unfolded protein response (UPR) induced by a lack of monounsaturated fatty acid (MUFA) synthesis. mdpi.com The induction of an anti-inflammatory form of cell death like apoptosis is a promising aspect for its potential therapeutic applications. mdpi.com

Table 1: Characteristics of this compound-Induced Tumor Cell Apoptosis

| Characteristic | Finding | Source |

| Mechanism | Pro-apoptotic tumor cell death | mdpi.com |

| Cell Line Types | Adherent and suspension human tumor cells | mdpi.com |

| Key Mediators | Dependent on Caspase 3 and Caspase 7 | mdpi.com |

| Cellular Changes | Reduction in mitochondrial membrane potential | mdpi.comnih.gov |

| Exposure of phosphatidylserine | mdpi.com |

Role of Fatty Acid Transport Proteins (e.g., FATP2) in Cellular Uptake and Cytotoxicity

The entry of this compound into tumor cells, a critical step for its cytotoxic action, has been linked to the function of Fatty Acid Transport Protein 2 (FATP2). mdpi.comnih.gov Studies utilizing a novel formulation of undecylenic acid compounded with L-Arginine, termed GS-1, identified FATP2 as playing a role in the uptake of the compound. mdpi.comnih.gov FATP2 belongs to a family of proteins that facilitate the transport of long and very long-chain fatty acids across the cell membrane. nih.gov The inhibition of such transport proteins can prevent fatty acid-mediated cellular stress and death pathways. nih.gov The involvement of FATP2 in the uptake of this compound underscores the importance of this transporter in mediating the fatty acid's ultimate cytotoxic effect on cancer cells. mdpi.comnih.gov

Table 2: Protein Involvement in this compound Cellular Uptake

| Protein | Role | Implication | Source |

| Fatty Acid Transport Protein 2 (FATP2) | Facilitates cellular uptake | Essential for the cytotoxic activity of this compound | mdpi.comnih.gov |

Localization to Lipid Droplets

Once inside the tumor cell, this compound has been observed to localize to intracellular lipid droplets. mdpi.comnih.gov Lipid droplets are organelles composed of a neutral lipid core surrounded by a phospholipid monolayer, and they play key roles in lipid metabolism and storage. nih.govresearchgate.net Typically, the sequestration of fatty acids into lipid droplets can be a protective mechanism against fatty acid-induced cell death. nih.gov However, in the case of this compound, this protective effect was not observed. mdpi.comnih.gov Despite its accumulation in lipid droplets, the compound retained its ability to induce cytotoxicity. mdpi.comnih.gov This suggests a mechanism of action that is not mitigated by the cell's lipid storage machinery. The targeting of proteins and lipids to these droplets is a complex process, often involving hydrophobic domains that interact with the droplet's unique surface. nih.govnih.gov

Table 3: Intracellular Localization and Effect of this compound

| Location | Observation | Significance | Source |

| Lipid Droplets | This compound localizes to lipid droplets after cellular uptake. | Unlike in other contexts, lipid droplet sequestration does not protect the cell from this compound-induced cytotoxicity. | mdpi.comnih.gov |

Interactions within the Gut Microbiome and Influence on Diversity

Table 4: Effects of this compound on Gut Microbiome

| Aspect | Effect | Source |

| Microbial Balance | Supports a healthy balance of microbial flora in the digestive tract. | nih.govfindyourhealthyplace.com |

| Antifungal/Antibacterial Action | More effective than caprylic acid against "bad bacteria" and yeasts. | findyourhealthyplace.com |

| Selectivity | Primarily targets fungal cells, with less effect on "good bacteria". | findyourhealthyplace.com |

| Overall Goal | To support GI and vaginal microbiome health by correcting flora imbalances. | findyourhealthyplace.com |

Synthesis and Derivatization Methodologies for Academic Research

Conventional Synthetic Routes

Conventional chemical synthesis provides robust and scalable methods for the production of undecenoic acid and its derivatives. These routes often rely on high-temperature processes or catalytic systems to achieve the desired molecular transformations.

The industrial production of 10-undecenoic acid is primarily achieved through the pyrolysis of ricinoleic acid, which is the main constituent of castor oil. wikipedia.orgjst.go.jp Ricinoleic acid comprises up to 90% of the fatty acid content in castor oil, making it an ideal renewable feedstock. researchgate.netmdpi.com The process involves heating ricinoleic acid or its esters, such as methyl ricinoleate (B1264116), to high temperatures, typically between 450°C and 600°C, often in the presence of steam. wikipedia.orggoogle.commdpi.com This thermal cracking reaction yields two main products: 10-undecenoic acid and heptanal (B48729). jst.go.jpcastoroil.inresearchgate.net

The reaction is believed to proceed through a retro-ene type reaction, specifically a McLafferty-type rearrangement. researchgate.netmdpi.com Using the methyl ester of ricinoleic acid is often preferred as it is more stable under pyrolysis conditions, and the resulting methyl undecenoate can be subsequently hydrolyzed to the free acid. wikipedia.orgniscpr.res.in While effective, the high temperatures can lead to side reactions, such as dehydration of the ricinoleate. google.com Research has focused on optimizing reaction conditions, including temperature, pressure, and reactor design, to maximize the yield of the desired products. google.comcellulosechemtechnol.ro Fast pyrolysis processes, which involve high heating rates, have been shown to favor the production of methyl undecenoate and heptanal over dehydration byproducts. mdpi.com

Table 1: Pyrolysis Conditions and Product Yields

| Starting Material | Temperature (°C) | Pressure | Key Findings | Reference |

|---|---|---|---|---|

| Methyl Ricinoleate | 400 - 650 | Atmospheric | Conversion ratio increases with temperature, but yield drops off from theoretical at higher temperatures. | google.com |

| Castor Oil | ~400 | 2.67-10.67 kPa | A pseudo-first-order kinetic model was developed; conversion should not exceed 46% to avoid resin formation. | cellulosechemtechnol.ro |

| Castor Oil | 700 | Reduced | Standard industrial method to produce heptaldehyde and undecylenic acid. | castoroil.in |

| Methyl Ricinoleate | 550 | Atmospheric | Fast pyrolysis favors undecylenic acid methyl ester (UAME) and heptanal (HEP) production. | mdpi.com |

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. This method can be applied to produce undecenoic acid from its corresponding aldehyde, undecenal. Heptanal is a co-product of ricinoleic acid pyrolysis, and undecenal can be synthesized through various routes, including the oxidation of undecenyl alcohol or the reduction of undecylenic acid. chemicalbook.com

Modern catalytic systems offer efficient and selective means to perform this oxidation. Iridium(III) complexes have emerged as effective catalysts for the dehydrogenation of primary alcohols to produce carboxylic acids, a process that proceeds through an aldehyde intermediate. researchgate.netacs.org These half-sandwich iridium complexes can catalyze the reaction under mild conditions with high yields and good tolerance for other functional groups. researchgate.net In some systems, the aldehyde formed from alcohol dehydrogenation is further transformed in situ to the carboxylic acid. researchgate.net Additionally, iridium-based small-molecule intracellular metal catalysts have been explored for their ability to mimic reductase enzymes, converting cytotoxic aldehydes into less toxic alcohols or carboxylic acids. nih.gov While not a primary production route, the catalytic oxidation of undecenal represents a targeted synthetic approach to undecenoic acid.

Esterification is a key derivatization reaction for undecenoic acid, modifying its carboxyl group to form esters with various applications. The synthesis of methyl 10-undecenoate is particularly significant, as it can be produced directly from the pyrolysis of methyl ricinoleate or by the esterification of 10-undecenoic acid with methanol (B129727). niscpr.res.inrsc.org These methyl esters are valuable intermediates for producing other chemicals, including polyesters and poly(ester-amide)s. rsc.org

The esterification can be catalyzed by acids or, increasingly, by enzymes. Lipases, for example, are used under solvent-free conditions to covalently attach undecenoic acid to other molecules, such as oligo-ricinoleic acid derivatives. mdpi.com This process allows for the incorporation of the reactive terminal double bond of undecenoic acid into larger polymer structures. mdpi.com Similarly, undecenoic acid and its hydrogenated form, undecanoic acid, can be esterified with various polyols like neopentyl glycol (NPG) and pentaerythritol (B129877) (PE) to produce polyol esters suitable for lubricant applications. acs.org

Enzymatic and Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to conventional chemical methods. Enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, which is particularly advantageous for the functionalization of fatty acids like undecenoic acid. ocl-journal.orgocl-journal.org

Cytochrome P450 monooxygenases are a superfamily of enzymes known for their ability to catalyze the oxidation of nonactivated C-H bonds with high selectivity. nih.govnih.gov The bacterial P450 BM3 from Bacillus megaterium is a well-studied, self-sufficient enzyme that naturally hydroxylates long-chain fatty acids at sub-terminal positions (ω-1, ω-2, and ω-3). nih.govnih.govresearchgate.net

Through protein engineering, the substrate scope and reactivity of P450 BM3 have been expanded significantly. nih.govresearchgate.net Several studies have demonstrated the successful regio- and stereoselective hydroxylation of 10-undecenoic acid. nih.govrsc.orgresearchgate.netnih.gov The wild-type enzyme and its mutants typically favor allylic hydroxylation at the C-9 position, yielding 9-hydroxy-10-undecenoic acid, over epoxidation of the terminal double bond. nih.govrsc.org This reaction can be highly stereoselective. For instance, a light-activated hybrid P450 BM3 system was reported to produce (R)-9-hydroxy-10-undecenoic acid with an 85% enantiomeric excess (ee). nih.govnih.gov In another study, the engineered mutant A74G/L188Q was found to catalyze the same reaction to produce the (S)-configured allylic alcohol with excellent enantioselectivity (ee over 99%) and high yield (80%). researchgate.net

Table 2: P450 BM3-Catalyzed Hydroxylation of 10-Undecenoic Acid

| Biocatalyst | Reaction Type | Product | Selectivity | Reference |

|---|---|---|---|---|

| Light-activated hybrid P450 BM3 | Allylic Hydroxylation | (R)-9-hydroxy-10-undecenoic acid | 85% ee | nih.gov, nih.gov |

| P450 BM3 (A74G/L188Q mutant) | Allylic Hydroxylation | (S)-9-hydroxy-10-undecenoic acid | >99% ee, 90% regioselectivity | researchgate.net |

| P450 BM3 (Turnover conditions) | Hydroxylation & Epoxidation | 9-hydroxy-10-undecenoic acid & 10,11-epoxyundecanoic acid | 90:10 ratio (hydroxylation favored) | rsc.org |

| P450 BM3 Compound I | Epoxidation | 10,11-epoxyundecanoic acid | Sole product | rsc.org |

Regioselectivity refers to an enzyme's ability to catalyze a reaction at a particular position on a substrate molecule. This is a hallmark of many enzymes used in lipid modification, including lipases and P450s. ocl-journal.orgocl-journal.orgresearchgate.net

The enzymatic hydroxylation of 10-undecenoic acid by P450 BM3 is a prime example of regioselectivity. Under turnover conditions, the enzyme demonstrates a strong preference for C-9 allylic hydroxylation, producing significantly more of the hydroxylated product compared to the epoxide formed from the oxidation of the terminal double bond. rsc.org This selectivity is remarkable given the presence of multiple potentially reactive C-H bonds and the C=C double bond. The regioselectivity of P450 BM3 can be tuned through enzyme engineering, allowing for the targeted hydroxylation of different positions on the fatty acid chain. nih.govresearchgate.net

Lipases also exhibit high regioselectivity in esterification reactions. ocl-journal.orgresearchgate.net For example, immobilized lipase (B570770) B from Candida antarctica is highly regioselective for the primary hydroxyl group of glucose during esterification with fatty acids. nih.gov This enzymatic selectivity allows for the precise modification of molecules, creating structured lipids and functionalized derivatives that are difficult to access through traditional chemical synthesis. mdpi.comocl-journal.org

Advanced Derivatization for Enhanced Bioactivity and Novel Applications

The unique bifunctional nature of 2-undecenoic acid, possessing both a terminal carboxylic acid group and a terminal alkene, makes it a versatile platform for chemical modification. Researchers have leveraged these functional groups to synthesize a wide array of derivatives, aiming to enhance its inherent biological properties or to create novel materials with specific functionalities. This section explores several advanced derivatization strategies employed in academic research.

Formation of Oxime Esters

A significant area of research involves the combination of this compound with oximes to create novel oxime esters. This derivatization strategy is driven by the fact that both parent compounds, undecenoic acid and various oximes, are known to possess biological activity. The resulting hybrid molecules are investigated for enhanced or synergistic effects.

The synthesis of undecenoic acid-based aldoxime esters is typically a two-step process. researchgate.net First, various substituted benzaldehydes are converted into their corresponding oximes. researchgate.net This is often achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride and a base like sodium acetate (B1210297) in an aqueous medium at elevated temperatures. researchgate.net

In the second step, the prepared oxime is esterified with this compound. To facilitate this esterification, the carboxylic acid is first converted to a more reactive acyl chloride. This is commonly done by reacting this compound with oxalyl chloride in a suitable solvent. researchgate.net The excess oxalyl chloride is removed under vacuum, and the resulting undecenoyl chloride is then reacted with the previously synthesized oxime to yield the final oxime ester. researchgate.net The products, oximes-N-O-undecenoates, are typically obtained in high yields. researchgate.net

The structures of these novel oxime esters are rigorously confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net For instance, the formation of the ester linkage can be confirmed by ¹H-NMR spectroscopy, which shows a characteristic triplet for the protons adjacent to the ester carbonyl group. researchgate.net

Table 1: Synthesis of Undecenoic Acid Oxime Esters This table is interactive. Users can sort columns by clicking on the headers.

| Step | Reactants | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Substituted Benzaldehyde | Hydroxylamine hydrochloride, Sodium acetate | Aldoxime | Creation of the oxime moiety |

| 2 | This compound, Aldoxime | Oxalyl chloride | Oxime Ester (Aldoxime-N-O-undecenoate) | Esterification to form the final hybrid molecule |

Hybrid Molecules with Amino Acids

The conjugation of this compound with amino acids represents another promising strategy to develop hybrid molecules with unique biological activities. Recent research has focused on synthesizing such hybrids by leveraging the functional groups of both molecules. pharmacyjournal.inresearchgate.net

A common synthetic route begins with the esterification of this compound to produce methyl undecenoate, for example, by refluxing in methanol with a catalytic amount of sulfuric acid. pharmacyjournal.in The terminal double bond of the methyl undecenoate is then epoxidized, typically using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), to yield epoxy methyl undecenoate. pharmacyjournal.inresearchgate.net

The crucial step in forming the hybrid molecule is the nucleophilic attack of an amino acid on the epoxide ring. The amino group of various amino acid methyl esters (e.g., valine, tyrosine, phenylalanine) is used to open the epoxy ring. pharmacyjournal.inresearchgate.net This reaction results in the formation of a hydroxy group on one carbon and the amino acid moiety on the adjacent carbon, yielding derivatives such as methyl (11-methyl valinyl-10 hydroxy) undecenoate. pharmacyjournal.inresearchgate.net These non-sulfated derivatives have been noted for moderate antioxidant activities. pharmacyjournal.in For further modification, the newly formed hydroxyl group can be sulfated using agents like chlorosulfonic acid to produce sulfated sodium salts, which have shown promising cytotoxicity against certain cancer cell lines. pharmacyjournal.in

Table 2: Synthesis of this compound-Amino Acid Hybrids This table is interactive. Users can sort columns by clicking on the headers.

| Step | Starting Material | Key Reagents/Process | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Methanol, Sulfuric acid | Methyl undec-10-enoate |

| 2 | Methyl undec-10-enoate | m-Chloroperbenzoic acid (m-CPBA) | Epoxy methyl undecenoate |

| 3 | Epoxy methyl undecenoate | Amino acid methyl esters (e.g., valine, leucine) | Methyl (11-amino acid-10-hydroxy) undecenoate |

| 4 (Optional) | Hydroxy derivative | Chlorosulfonic acid | Sulfated sodium salt derivative |

Grafting to Biopolymers (e.g., Hyaluronan)

To create novel biomaterials, this compound (also referred to as undecylenic acid) has been chemically grafted onto biopolymers like hyaluronan (HA). nih.govnih.govresearchgate.net This process results in an amphiphilic derivative (HA-UDA) that combines the biocompatibility and hydrophilicity of hyaluronan with the hydrophobicity of the undecenoic acid chain. nih.gov These amphiphilic conjugates have the ability to self-assemble into nanostructures in aqueous environments and can be used to create hydrogels. nih.govnih.gov

The grafting is typically achieved via an esterification reaction mediated by mixed anhydrides. nih.govresearchgate.net In this method, this compound is first activated with a reagent like benzoyl chloride in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) in an organic solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This forms a mixed anhydride, which is then reacted with the hydroxyl groups of the hyaluronan backbone. nih.gov

The reaction conditions, including the molecular weight of HA, reaction time, and the molar ratio of reagents, can be optimized to control the degree of substitution (DS)—the percentage of HA monosaccharide units that have been modified with the fatty acid. nih.gov Degrees of substitution up to 50% have been reported. nih.gov The resulting HA-UDA derivative can be purified by precipitation with a salt followed by washing. researchgate.net These modified biopolymers have potential applications in drug delivery and tissue engineering. nih.govnih.gov

Triazolothiadiazole Derivatives

The synthesis of heterocyclic compounds derived from this compound has been a focus of medicinal chemistry research due to the wide range of biological activities associated with scaffolds like the researchgate.netpharmacyjournal.inniscpr.res.intriazolo[3,4-b] researchgate.netresearchgate.netniscpr.res.inthiadiazole system. niscpr.res.inniscpr.res.in

The multi-step synthesis of these complex derivatives begins with this compound. niscpr.res.in A typical synthetic pathway involves the following sequence:

Esterification: this compound is converted to its methyl ester, methyl undec-10-enoate, using methanol and an acid catalyst. niscpr.res.in

Hydrazide Formation: The methyl ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form undec-10-enehydrazide. niscpr.res.in

Triazole Ring Formation: The hydrazide is treated with carbon disulfide and potassium hydroxide (B78521) to form a potassium dithiocarbazate salt, which is then cyclized with hydrazine hydrate to yield 4-amino-5-(dec-9-en-1-yl)-4H-1,2,4-triazole-3-thiol. niscpr.res.inijpsonline.com

Thiadiazole Ring Fusion: Finally, the triazole intermediate is condensed with various aromatic or heterocyclic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). niscpr.res.inscielo.br This step results in the formation of the fused 3,6-disubstituted- researchgate.netpharmacyjournal.inniscpr.res.intriazolo[3,4-b] researchgate.netresearchgate.netniscpr.res.inthiadiazole ring system, with the undecenyl chain at one position and a substituted aryl group at the other. niscpr.res.in

These derivatives have been evaluated for various bioactivities, with some compounds showing promising antimicrobial and cytotoxic properties against cancer cell lines. niscpr.res.inniscpr.res.in

Functionalized Monomers for Polymer Synthesis

The terminal double bond of this compound makes it a functionalized monomer that can participate in polymerization reactions. This property is exploited in the creation of novel polymers and cross-linked networks.

A prime example is the use of the hyaluronan-undecenoic acid (HA-UDA) derivative described previously (Section 3.3.3). The undecenoyl chains grafted onto the hyaluronan backbone provide sites for polymerization. The terminal alkene groups of the HA-UDA amphiphile can be cross-linked through radical polymerization. nih.govnih.gov This polymerization can be initiated by a chemical redox system, such as ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), or through photopolymerization using a photoinitiator like Irgacure 2959. nih.govnih.gov This process transforms the aqueous solution of the HA-UDA derivative into a cross-linked hydrogel. nih.gov The presence of the hydrophobic undecenoyl moiety influences the properties of the resulting hydrogel, such as its swelling degree. nih.gov This methodology allows for the creation of hybrid hydrogel systems that can physically encapsulate active compounds while being chemically cross-linked, opening up applications in controlled drug release and bioengineering. nih.govnih.gov

Biological and Biomedical Research Applications

Repositioning and Combination Therapies for Fungal Infections

With the challenge of a limited arsenal (B13267) of antifungal drugs, researchers are re-evaluating established compounds like undecenoic acid for new applications. researchgate.netnih.gov The focus is on repositioning it for use in combination therapies to enhance efficacy against fungal infections. researchgate.netnih.gov Undecenoic acid, a medium-chain fatty acid, has well-known antifungal properties, particularly against dermatophytes. researchgate.netnih.govpatsnap.com Its mechanism of action involves disrupting the fungal cell membrane by inhibiting the synthesis of essential fatty acids and ergosterol, a key component of the membrane. patsnap.compatsnap.com This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, fungal cell death. patsnap.com

In Candida albicans, undecylenic acid (10-undecenoic acid) has been shown to inhibit the morphological transition from yeast to the hyphal form, which is associated with active infection. wikipedia.orgnih.govyoutube.com Studies on Trichophyton rubrum show that undecanoic acid affects crucial processes like cell wall assembly, lipid metabolism, and pathogenesis. researchgate.netnih.gov Research indicates that undecenoic acid's effectiveness is dependent on the number of carbon atoms in its chain. wikipedia.org The potential for chemical modification makes it a suitable candidate for synergistic therapies, which may broaden the spectrum of available antifungal treatments. researchgate.netnih.gov Combination therapy with other antifungal agents is a key area of this research, aiming to enhance the rate and extent of fungal killing. nih.gov

Novel Formulations for Targeted Delivery (e.g., Hexosomes, Amino Acid Complexes)

A significant challenge in utilizing undecylenic acid effectively is its oily nature and limited solubility in water. mdpi.comnih.gov To overcome this, researchers are developing novel formulations for targeted delivery.

Hexosomes: One promising approach is the development of emulsions with a hexagonal phase, known as hexosomes. mdpi.comresearchgate.net These nanostructured lipid-based carriers can incorporate undecylenic acid, improving its delivery. mdpi.com Studies have demonstrated that hexosomes containing undecylenic acid are effective against Candida albicans. mdpi.comnih.gov They have been shown to inhibit both the growth and the filamentation of Candida, a critical virulence factor. mdpi.com Preliminary toxicity tests also suggest that these hexosomes are nontoxic to human cells. mdpi.comnih.gov

Amino Acid Complexes: Another innovative strategy involves compounding undecylenic acid with amino acids to improve its solubility in water. nih.govnih.gov A specific formulation, designated GS-1, combines undecylenic acid with L-Arginine. nih.govnih.govresearchgate.net This complex circumvents the need for potentially toxic lipophilic solvents or chemical modifications that could decrease the fatty acid's activity. nih.govresearchgate.net This approach of using amino acids to create salts or ion-pairs can enhance both the solubility and the permeability of drug compounds. aston.ac.uk

Polymer Matrices: Research has also explored embedding oxide nanoparticles containing silver and 10-undecenoic acid into polymer matrices like cellulose (B213188) acetate (B1210297) and polysulfone for controlled, simultaneous release of both agents. nih.gov

The table below summarizes the findings on the anti-Candida efficacy of hexosomes containing undecylenic acid.

| Hexosome Concentration (wt %) | Effect on Candida albicans | Citation |

| 0.01 | Minimal inhibitory concentration for 50% growth reduction. | mdpi.comnih.gov |

| 0.16 | Minimal inhibitory concentration for 90% growth reduction. | mdpi.comnih.gov |

| 1.0–8.2 pghex/C.a.cell | Reduced metabolically active Candida by 72–96%. | mdpi.comnih.gov |

Research into Anti-Cancer Therapeutics

Undecylenic acid is being investigated for its potential as an anti-cancer agent. A novel formulation, GS-1, which consists of undecylenic acid compounded with L-Arginine, has shown significant tumoricidal activity in vitro. nih.govnih.govwintermutebiomedical.com

The key findings from this research include:

Mechanism of Action: GS-1 induces concentration-dependent cell death in both adherent and suspension human tumor cell lines. nih.gov This cell death is caspase-dependent and involves a reduction in the mitochondrial membrane potential, which is characteristic of a pro-apoptotic mechanism. nih.govnih.govresearchgate.net

Intracellular Localization: The formulation was found to enter tumor cells and localize to intracellular lipid droplets. nih.govnih.gov Unlike in other contexts where lipid droplets can be protective, they did not shield cancer cells from the cytotoxic effects of GS-1. nih.govnih.govresearchgate.net

Uptake Mechanism: The study identified Fatty Acid Transport Protein 2 (FATP2) as playing a role in the uptake of the compound into tumor cells. nih.govnih.govresearchgate.net

This research is the first to demonstrate a pro-apoptotic anti-cancer mechanism for exogenously applied undecylenic acid. nih.gov Other studies have synthesized novel lipoconjugates of phenolic acids based on methyl 10-undecenoate and screened them for cytotoxic activities against various cancer cell lines. researchgate.net

The table below shows the in vitro cytotoxicity of 10-undecenoic acid against several human tumor cell lines.

| Cell Line | Cancer Type | IC50 (mM) | Citation |

| U937 | Histiocytic lymphoma | 0.2893 | medchemexpress.com |

| A549 | Lung carcinoma | 0.3751 | medchemexpress.com |

| Jurkat | T-cell leukemia | 0.5782 | medchemexpress.com |

| HeLa | Cervical cancer | 0.9862 | medchemexpress.com |

Neuroprotective Potential (e.g., Inhibition of µ-calpain)

Undecylenic acid (UDA) has been identified as a novel, non-peptide-like inhibitor of µ-calpain, an enzyme implicated in neurodegenerative diseases like Alzheimer's. ewha.ac.krresearchgate.netnih.gov Calpains are calcium-dependent proteases, and their dysregulation can contribute to neuronal cell death. ewha.ac.krchemimpex.com Specifically, calpain-2 is often associated with neurodegeneration. mdpi.comnih.gov

Research has shown that UDA exhibits potent neuroprotective effects through several mechanisms:

It directly inhibits µ-calpain activity with greater potency than some known peptide-like inhibitors. ewha.ac.krresearchgate.net

It inhibits the oligomerization and fibrillation of amyloid-beta (Aβ) peptides, which are hallmarks of Alzheimer's disease. ewha.ac.krresearchgate.netnih.gov

It reverses Aβ-induced neuronal cell death. ewha.ac.krresearchgate.net

It scavenges reactive oxygen species (ROS) and reverses the levels of proapoptotic proteins induced by ROS in neuronal cells. ewha.ac.krresearchgate.net

These findings suggest that undecylenic acid, with its good cell permeability and potent neuroprotective effects, is a promising candidate for further research into therapies for neurodegenerative disorders. ewha.ac.krresearchgate.netnih.gov

Biosynthetic Precursor in Materials Science Research

10-Undecenoic acid, derived from the pyrolysis of ricinoleic acid from castor oil, is a valuable bifunctional compound used as a precursor in the synthesis of various polymers. wikipedia.org Its terminal double bond and carboxylic acid group allow it to be used as a linking molecule. wikipedia.org

Undecenoic acid is a key building block for several important polymers:

Nylon-11: On an industrial scale, 10-undecenoic acid is converted into 11-aminoundecanoic acid, which is the monomer used to produce Nylon-11, a high-performance polyamide resin. wikipedia.orggoogle.com

Polyurethanes: The compound and its derivatives are used to synthesize polyols, which are then reacted with isocyanates to create polyurethanes. nih.govmdpi.com Research has focused on creating plant oil-derived polyurethane thermosets with antimicrobial properties. nih.gov

Other Polymers: Studies have also explored the polymerization of 10-undecenoic acid itself to create poly(10-undecenoic acid) and its derivatives. tandfonline.com

The table below lists polymeric compounds derived from undecenoic acid.

| Precursor | Resulting Polymer/Monomer | Application/Field | Citation |

| 10-Undecenoic acid | 11-Aminoundecanoic acid | Monomer for Nylon-11 | wikipedia.orggoogle.com |

| Undecylenic acid derivatives | Polyols | Synthesis of Polyurethanes | nih.govmdpi.com |

| 10-Undecenoic acid ester | Poly(10-undecenoic acid) | Polymer chemistry | tandfonline.com |

The terminal double bond in undecenoic acid makes it suitable for polymerization reactions initiated by UV light. Research into the synthesis of polyurethane thermosets involves the thiol-yne photopolymerization of undecenoic acid derivatives. nih.gov This process creates polyols that can be used to form cross-linked polymer networks, a fundamental concept in UV-curable resins and coatings. nih.gov

Encapsulation Technologies

General encapsulation strategies for fatty acids often involve techniques such as spray drying, coacervation, and emulsion-based methods. These aim to protect the fatty acid from degradation, control its release profile, and improve its handling and incorporation into various matrices. However, without specific studies on 2-undecenoic acid, it is not possible to provide detailed research findings or a data table on the materials and methods used for its encapsulation.

Further research is required to explore the potential for encapsulating this compound and to determine the most effective technologies and materials for this purpose.

Metabolic Pathways and Biochemical Roles

Integration into Fatty Acid Metabolism and Tricarboxylic Acid Cycle

The primary catabolic fate of most fatty acids, including 2-undecenoic acid, is mitochondrial beta-oxidation, a cyclical process that sequentially shortens the acyl chain to produce energy. For this compound to be metabolized, it must first be activated to its coenzyme A (CoA) thioester, forming 2-undecenoyl-CoA. This molecule is a key intermediate in the beta-oxidation spiral.

The beta-oxidation pathway consists of a repeating sequence of four enzymatic reactions. A saturated acyl-CoA undergoes oxidation to create a double bond between the alpha (C2) and beta (C3) carbons, forming a trans-2-enoyl-CoA. Since this compound already possesses this trans-2 double bond, its activated form, trans-2-undecenoyl-CoA, can bypass the first step of the cycle for the initial round of degradation.

The process proceeds as follows:

Hydration: The enzyme enoyl-CoA hydratase adds a water molecule across the double bond of trans-2-undecenoyl-CoA. This reaction can be catalyzed by enoyl-CoA hydratase 1 (ECH-1) to form L-3-hydroxyacyl-CoA or by enoyl-CoA hydratase 2 (ECH-2) to form D-3-hydroxyacyl-CoA, depending on the specific metabolic pathway (e.g., mitochondrial vs. peroxisomal). researchgate.net The L-isomer is the substrate for the next step in the conventional mitochondrial pathway.

Oxidation: The resulting hydroxyacyl-CoA is oxidized to 3-ketoacyl-CoA by a hydroxyacyl-CoA dehydrogenase.

Thiolysis: Finally, thiolase cleaves the 3-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and a nine-carbon acyl-CoA (nonanoyl-CoA).

This shortened nonanoyl-CoA then re-enters the beta-oxidation spiral, repeating the four-step sequence. Each turn of the spiral generates one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH, until the entire fatty acid is broken down.

The acetyl-CoA produced from the beta-oxidation of this compound is a central metabolite that feeds into the Tricarboxylic Acid (TCA) Cycle , also known as the Krebs cycle. nist.gov In the mitochondrial matrix, acetyl-CoA combines with oxaloacetate to form citrate, initiating a series of reactions that result in the complete oxidation of the acetyl group to carbon dioxide. nih.gov This process generates significant reducing power in the form of NADH and FADH₂, which are subsequently used by the electron transport chain to produce large amounts of ATP, the cell's primary energy currency. nih.gov

Role in Lipid Metabolism

As a fatty acyl-CoA, 2-undecenoyl-CoA is not solely destined for degradation. It serves as a critical intermediate that can be partitioned into various anabolic and catabolic pathways, reflecting the cell's metabolic state. nih.gov

Catabolic Role: As detailed previously, its primary catabolic role is serving as a substrate for beta-oxidation to generate ATP. researchgate.net

Anabolic Roles: 2-undecenoyl-CoA is also an intermediate in anabolic processes, including the synthesis and modification of other lipids.

Fatty Acid Elongation: In pathways that lengthen fatty acid chains, such as the synthesis of very-long-chain fatty acids (VLCFAs), trans-2-enoyl-CoA reductase catalyzes the reduction of the trans-2 double bond to form a saturated acyl-CoA. nih.govnih.gov This is the final step in the four-reaction fatty acid elongation cycle that occurs in the endoplasmic reticulum. nih.gov Therefore, 2-undecenoyl-CoA could theoretically be reduced to undecanoyl-CoA, which could then be further elongated.

Sphingolipid Metabolism: The enzyme trans-2-enoyl-CoA reductase is also involved in the degradation pathway of sphingosine (B13886) 1-phosphate (S1P), a key signaling lipid. nih.gov This highlights a dual function for the enzyme and establishes trans-2-enoyl-CoAs as intermediates in complex lipid turnover. nih.gov

The partitioning of the 2-undecenoyl-CoA pool between energy production (beta-oxidation) and lipid synthesis (elongation, incorporation into complex lipids) is a critical aspect of lipid homeostasis. nih.gov

Intermediates in Metabolic Processes

The activated form of this compound, trans-2-undecenoyl-CoA, is a recognized metabolic intermediate in several core biological processes. Its position as a trans-2-enoyl-CoA makes it a natural substrate for enzymes that either hydrate (B1144303) or reduce the alpha-beta double bond.

The table below summarizes the key metabolic processes in which 2-undecenoyl-CoA acts as an intermediate.

| Metabolic Process | Role of 2-Undecenoyl-CoA | Key Enzyme(s) | Primary Outcome |

| Fatty Acid Beta-Oxidation | Intermediate substrate | Enoyl-CoA Hydratase | Catabolism, Energy (ATP) Production |

| Fatty Acid Elongation | Intermediate substrate | trans-2-enoyl-CoA Reductase | Anabolism, Synthesis of Longer Fatty Acids |

| Sphingolipid Degradation | Intermediate in S1P breakdown | trans-2-enoyl-CoA Reductase | Turnover of Complex Lipids |

Table 1: Metabolic processes involving 2-undecenoyl-CoA as an intermediate.

Relationship with Microbiome Metabolism

While direct studies detailing the specific interactions between this compound and the gut microbiome are limited, the broader metabolism of unsaturated fatty acids by gut microbes is an area of active research. The gut microbiome possesses a vast enzymatic capacity to transform dietary lipids into a wide array of bioactive molecules. nih.govhmdb.ca

Gut bacteria can metabolize dietary unsaturated fatty acids through pathways involving isomerization and hydration, producing various fatty acid isomers. nih.gov These microbially-derived metabolites can influence host physiology, including metabolic and immune functions. hmdb.ca For example, the biotransformation of polyunsaturated fatty acids like linoleic acid by gut microbes can lead to the formation of conjugated fatty acids, which have demonstrated anti-inflammatory properties. hmdb.ca

Interestingly, a different isomer, 10-undecenoic acid (undecylenic acid), has been identified as one of several plasma metabolites that can be used to predict the Shannon diversity of the gut microbiome, a common measure of microbiome health. youtube.com Although this finding does not directly apply to this compound, it establishes that fatty acids of this chain length can be associated with the metabolic state and composition of the gut microbiome. The extent to which this compound may be produced by or interact with gut microbes remains an area for future investigation. The microbiome is known to modulate host fatty acid metabolism, and dietary fats, in turn, can modify the composition and function of the microbiome. ahajournals.org

Q & A

Basic Question: What are the key structural features of 2-undecenoic acid, and how do they influence its reactivity?

This compound (C₁₁H₂₀O₂) is an unsaturated fatty acid with a double bond at the second carbon position in the undecanoic chain. Its trans-configuration creates a 60.10° angle between the octyl chain and the acrylic acid fragment, as revealed by crystallographic studies . This structural arrangement enhances its chemical reactivity, enabling participation in oxidation, reduction, and esterification reactions. For example, the double bond allows regioselective oxidation using potassium permanganate to form epoxides or diols, while catalytic hydrogenation reduces it to undecanoic acid .

Advanced Question: How can researchers design experiments to evaluate the antifungal activity of this compound against Candida albicans?

To assess antifungal efficacy:

In vitro models : Use C. albicans cultures in yeast and hyphal phases.

Morphogenesis inhibition assay : Quantify hyphal growth suppression via microscopy or fluorescent dyes (e.g., Calcofluor White).

Fatty acid biosynthesis analysis : Employ radiolabeled acetate incorporation assays to measure disruption of lipid metabolism .

Dose-response curves : Test concentrations from 10–100 µM, monitoring viability via ATP-based luminescence.

Methodological note: Include controls with 10-undecenoic acid (double bond at C10) to compare structure-activity relationships .

Basic Question: What synthetic routes are available for laboratory-scale preparation of this compound?

Two primary methods are validated:

- High-pressure hydrogenation : React dicyclopentadiene under hydrogen pressure, followed by oxidation to yield trans-2-undecenoic acid. Optimal conditions: 80–100°C, Pd/C catalyst .

- Castor oil pyrolysis : Pyrolyze ricinoleic acid (from castor oil) to produce undecylenic acid, followed by isomerization. This method is scalable but requires careful temperature control (200–300°C) to avoid side products .

Advanced Question: How does this compound induce apoptosis in cancer cells, and what experimental data support this mechanism?

The pro-apoptotic effect involves caspase activation and mitochondrial disruption. Key findings from in vitro studies:

| Cell Line | Viability Reduction (%) | Mechanism |

|---|---|---|

| HeLa | 60% at 50 µM | Caspase-3/7 activation |

| A549 | 55% at 50 µM | Loss of mitochondrial membrane potential |

| Jurkat | 50% at 50 µM | DNA fragmentation via PARP cleavage |

Methodology: Use flow cytometry with Annexin V/PI staining and JC-1 dye for mitochondrial analysis. Validate via Western blotting for caspase cleavage products .

Basic Question: What analytical techniques are critical for characterizing this compound and its derivatives?

- IR spectroscopy : Confirm carboxylic acid (1700–1725 cm⁻¹) and double bond (1640–1680 cm⁻¹) functional groups.

- GC-MS : Quantify purity and identify degradation products (e.g., undecanoic acid from reduction).

- NMR : Assign double bond geometry (trans vs. cis) using coupling constants (J ≈ 15 Hz for trans) .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise due to:

- Isomer purity : Impure cis/trans mixtures alter bioactivity. Use HPLC to verify isomer ratios.

- Cell line variability : Test multiple lines (e.g., MCF-7 vs. HeLa) with standardized culture conditions.

- Solubility limitations : Use ethanol or DMSO carriers (<0.1% v/v) to avoid solvent toxicity.

Case study: Anticancer activity of GS-1 (this compound + L-arginine) showed higher efficacy in HeLa than Jurkat cells, highlighting cell-type specificity .

Basic Question: How does this compound compare to similar fatty acids (e.g., 10-undecenoic acid) in catalytic applications?

While both isomers undergo hydrogenation, trans-2-undecenoic acid exhibits lower catalytic activity in palladium-mediated olefin reduction due to steric hindrance from the proximal double bond. This contrasts with 10-undecenoic acid, which forms stable inclusion complexes with β-cyclodextrin, enhancing catalytic efficiency .

Advanced Question: What experimental strategies optimize this compound’s stability in formulation studies?

- Microencapsulation : Use liposomes or PLGA nanoparticles to protect against oxidative degradation.

- Antioxidant additives : Incorporate 0.01% BHT or α-tocopherol in storage buffers.

- pH control : Maintain formulations at pH 6–8 to prevent carboxylate group protonation, which accelerates esterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.